REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10](N)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)[OH:13].N([O-])=O.[Na+]>O>[CH3:1][C:2]1[C:10]([OH:13])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
CUSTOM
|
Details
|
resulting in gas evolution
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 0.5N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The crude residue was purified by rapid filtration through silica gel (eluent of 5% methanol in methylene chloride)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |